3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione
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Overview
Description
3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are purine bases found in most human body tissues and fluids, as well as in other organisms. This compound is structurally related to other well-known xanthines such as caffeine and theophylline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione typically involves the alkylation of 8-chloro-1,7-dimethylxanthine with butyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound .
Scientific Research Applications
3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other xanthine derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory and cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione involves its interaction with various molecular targets, including adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can modulate cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Theobromine: 3,7-Dimethylxanthine
Uniqueness
Compared to these similar compounds, 3-Butyl-8-chloro-1,7-dimethylpurine-2,6-dione has unique structural features, such as the butyl group and the chlorine atom, which confer distinct chemical and biological properties. These differences can influence its solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
7464-79-1 |
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Molecular Formula |
C11H15ClN4O2 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
3-butyl-8-chloro-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H15ClN4O2/c1-4-5-6-16-8-7(14(2)10(12)13-8)9(17)15(3)11(16)18/h4-6H2,1-3H3 |
InChI Key |
HXLDDLPPNWVGLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)C |
Origin of Product |
United States |
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